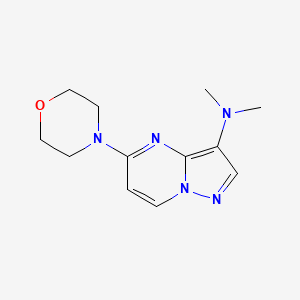![molecular formula C24H24F3N3O4 B12387489 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluorophenyl group, and a hexanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluorophenyl group, and the attachment of the hexanoic acid chain. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Attachment of the Hexanoic Acid Chain: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4-difluorophenyl)phenyl]hexanoic acid
- 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,5-difluorophenyl)phenyl]hexanoic acid
Uniqueness
The presence of the trifluorophenyl group in 6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid makes it unique compared to similar compounds with difluorophenyl groups. This trifluorophenyl group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
属性
分子式 |
C24H24F3N3O4 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
6-[4-[[3-(hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid |
InChI |
InChI=1S/C24H24F3N3O4/c1-30-12-17(21(13-31)29-30)24(34)28-20-8-7-14(5-3-2-4-6-22(32)33)9-16(20)15-10-18(25)23(27)19(26)11-15/h7-12,31H,2-6,13H2,1H3,(H,28,34)(H,32,33) |
InChI 键 |
MMAZICFNRPSZSF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)CO)C(=O)NC2=C(C=C(C=C2)CCCCCC(=O)O)C3=CC(=C(C(=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


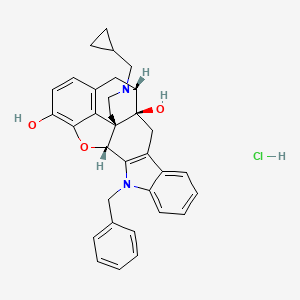
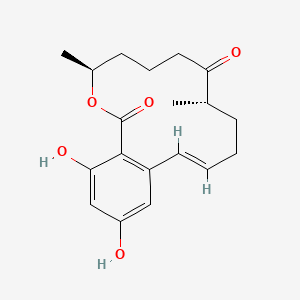
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

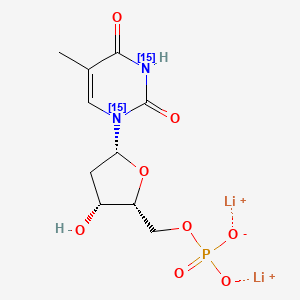
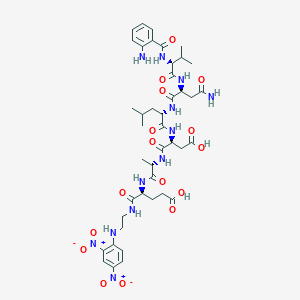
![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)
![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)

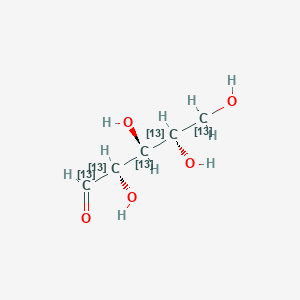

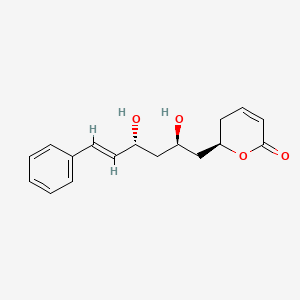
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
